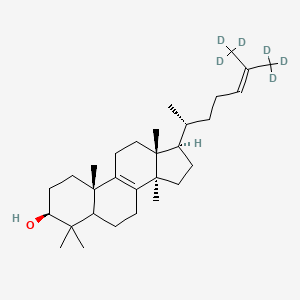

Lanosterol-d6

Description

Significance of Stable Isotope Labeling in Mechanistic and Kinetic Investigations of Biological Systems

Stable isotope-labeled compounds, which incorporate isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are crucial for investigating chemical and biological processes. symeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and employ in a wider range of experimental settings, including human studies. acs.orgnih.gov The key principle behind their use is that the isotopic label alters the mass of the molecule without significantly changing its chemical reactivity. arkat-usa.org This mass difference allows for the precise tracking and quantification of the labeled molecule and its metabolic products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov

In mechanistic studies, deuterium labeling can introduce a kinetic isotope effect, where the rate of a chemical reaction is altered due to the presence of the heavier isotope. symeres.com This effect can be exploited to determine the rate-limiting steps in enzymatic reactions and to elucidate reaction mechanisms. symeres.comnih.gov For kinetic investigations, stable isotopes enable the measurement of the dynamic activity of metabolic pathways, providing a more comprehensive understanding than traditional steady-state metabolite level analysis. mdpi.com

Overview of Deuterated Sterols as Research Tools for Lipid Metabolism Studies

Deuterated sterols have become invaluable tools for studying the intricate pathways of lipid metabolism. arkat-usa.org Cholesterol and its precursors, including lanosterol (B1674476), play vital roles in cellular structure and signaling. smolecule.comacs.org The biosynthesis of these molecules involves a complex series of enzymatic reactions. elifesciences.org By introducing deuterated sterols into biological systems, researchers can trace their conversion into various downstream products, thereby mapping out metabolic routes and identifying key intermediates. elifesciences.orgelifesciences.org

The use of deuterated sterols in conjunction with mass spectrometry has been particularly fruitful. arkat-usa.org This combination allows for the sensitive and specific detection of labeled sterols and their metabolites, even at low concentrations. acs.org This has been instrumental in identifying new oxysterol biomarkers and understanding how various compounds interact with sterols in lipid bilayers. arkat-usa.org Furthermore, uniformly deuterated sterols are important for a range of biophysical studies, including neutron scattering and NMR, which provide insights into the structure and dynamics of membranes. rsc.orgrsc.orgnih.gov

Specific Role of Lanosterol-d6 in Contemporary Research Paradigms

This compound is a deuterated form of lanosterol, a crucial intermediate in the biosynthesis of cholesterol in animals and ergosterol (B1671047) in fungi. smolecule.commedchemexpress.commedchemexpress.eu Specifically, it is often hexadeuterated, with six deuterium atoms replacing hydrogen atoms. sigmaaldrich.comavantiresearch.com This isotopic labeling makes this compound an excellent tracer for studying the cholesterol biosynthetic pathway. elifesciences.orgelifesciences.org

This compound also serves as a critical internal standard for the quantification of endogenous lanosterol in biological samples. sigmaaldrich.com In mass spectrometry-based analyses, a known amount of this compound is added to a sample. Because it behaves almost identically to the unlabeled lanosterol during extraction and analysis, but is distinguishable by its higher mass, it allows for highly accurate and precise quantification of the native compound. sigmaaldrich.commedpace.com

Furthermore, research has explored the role of lanosterol itself in various biological processes, such as its potential to reverse protein aggregation associated with cataracts and neurodegenerative diseases. medchemexpress.eumedpace.com In such studies, this compound can be a valuable tool to differentiate between the administered lanosterol and the endogenous pool.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃₀H₄₄D₆O | sigmaaldrich.com |

| Molecular Weight | ~432.75 g/mol | sigmaaldrich.comcymitquimica.com |

| Synonyms | 26,26,26,27,27,27-hexadeuteriolanosta-8,24-dien-3β-ol | sigmaaldrich.comavantiresearch.com |

| Form | Powder | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Table 2: Applications of this compound in Research

| Application Area | Specific Use | Source |

|---|---|---|

| Metabolic Flux Analysis | Tracing the conversion of lanosterol to cholesterol and other sterols to determine pathway dynamics. | elifesciences.orgelifesciences.org |

| Internal Standard | Accurate quantification of endogenous lanosterol in biological samples using mass spectrometry. | sigmaaldrich.com |

| Enzyme Inhibition Studies | Investigating the kinetics and mechanisms of inhibitors of enzymes in the cholesterol biosynthesis pathway, such as lanosterol 14α-demethylase. | smolecule.comgoogle.com |

| Biophysical Studies | As a component in model membranes to study sterol-lipid interactions using techniques like NMR and neutron scattering. | rsc.orgrsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

432.8 g/mol |

IUPAC Name |

(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1/i1D3,2D3 |

InChI Key |

CAHGCLMLTWQZNJ-BOJDFLINSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of Lanosterol D6

Strategies for Deuterium (B1214612) Enrichment in Lanosterol (B1674476) Structures

The introduction of deuterium into the lanosterol molecule can be achieved through several strategic approaches, each with its own advantages and limitations. These methods range from biological synthesis using engineered microorganisms to multi-step chemical modifications of lanosterol precursors.

Enzymatic Synthesis Approaches for Deuterated Lanosterol

Enzymatic synthesis offers a powerful and often highly specific method for producing deuterated biomolecules. In the context of lanosterol, this typically involves the use of microorganisms, such as the yeast Saccharomyces cerevisiae, which are capable of sterol biosynthesis. rsc.org

One common strategy involves culturing these microorganisms in a medium enriched with deuterium oxide (D₂O). rsc.orgelifesciences.org The enzymes within the yeast utilize the deuterated water in the biosynthesis of squalene (B77637), a precursor to lanosterol. rsc.org Squalene is then cyclized by oxidosqualene cyclase to form lanosterol, incorporating deuterium atoms at various positions. researchgate.net This method can achieve high levels of deuterium incorporation, often above 80%. rsc.org The level of deuteration can be influenced by the concentration of D₂O in the culture medium and the use of protiated or deuterated carbon sources. rsc.org

Researchers have successfully produced deuterated squalene and various sterols, including cholesterol, by modifying Saccharomyces cerevisiae and controlling the culture conditions. rsc.org These biosynthetic pathways provide a versatile platform for generating a range of deuterated sterols for research purposes.

Chemical Modification Pathways for Deuterated Lanosterol Synthesis

Chemical synthesis provides an alternative route to deuterated lanosterol, often allowing for more precise control over the location of the deuterium labels. These methods typically involve multi-step reaction sequences starting from readily available sterol precursors.

For instance, a common strategy involves the reduction of a suitable functional group with a deuterated reducing agent. One documented approach to synthesizing lanosterol-24-d involved treating lanosterol acetate (B1210297) with osmium tetroxide to form a diol. arkat-usa.org Subsequent acetylation of the secondary alcohol followed by reaction with zinc and sodium borodeuteride introduced the deuterium atom at the C-24 position. arkat-usa.org

Another general strategy for introducing deuterium is through H-D exchange reactions catalyzed by acids or bases in the presence of a deuterated solvent. arkat-usa.org However, this method can sometimes suffer from a lack of site-specificity and potential back-exchange issues. arkat-usa.org More complex, multi-step syntheses are often required to achieve site-specific and stereoselective deuterium incorporation, especially at positions that are not easily accessible. arkat-usa.org

Site-Specific Deuteration Techniques for Lanosterol-d6 Analogues

Achieving site-specific deuteration is crucial for many mechanistic studies and for creating internal standards where the deuterium labels are in non-exchangeable positions. Various techniques have been developed to introduce deuterium at specific carbons within the sterol framework.

One approach involves the use of specific chemical reactions that target a particular functional group or position. For example, the synthesis of 7-d-cholesterol benzoate (B1203000) has been achieved through selective allylic bromination followed by reaction with deuterium gas in the presence of a Raney nickel catalyst. arkat-usa.org

For labeling at other positions, redox chemistry involving the C-3 alcohol and the C-5 double bond of cholesterol is commonly employed. arkat-usa.org Oxidation of the alcohol to a ketone allows for base-catalyzed H-D exchange at the C-2 and C-4 positions. arkat-usa.org More intricate methods are necessary for labeling the C- and D-rings of the sterol. arkat-usa.org

In the context of lanosterol, synthetic routes can be designed to introduce deuterium at specific locations. For example, the synthesis of 14α-methyl deuterated dihydrolanosterol (B1674475) has been accomplished to study kinetic isotope effects in enzymatic reactions. nih.gov Such syntheses often begin with precursors like 7-dehydrocholesterol (B119134) and involve multiple chemical steps to build the desired deuterated lanosterol analogue. nih.govnih.gov

Analytical Validation of this compound Deuteration

Following the synthesis of this compound, it is imperative to validate the incorporation of deuterium, confirm its location, and determine the isotopic purity of the compound. This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry-Based Characterization for Isotopic Purity and Labeling Pattern

Mass spectrometry (MS) is a primary tool for confirming the successful deuteration of lanosterol and for assessing its isotopic purity. The increase in molecular weight due to the incorporated deuterium atoms is readily detected.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used techniques. medpace.comsigmaaldrich.com In these methods, this compound is used as an internal standard for the quantification of endogenous lanosterol. medpace.comsigmaaldrich.com The mass spectrometer is set to monitor the specific mass-to-charge (m/z) ratios for both the deuterated and non-deuterated forms of the molecule. For example, in an LC-MS/MS analysis, specific multiple reaction monitoring (MRM) transitions are used to differentiate and quantify lanosterol and its deuterated standard. medpace.com

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, which helps to resolve any potential ambiguities from naturally occurring isotopes like ¹³C. nih.gov By analyzing the isotopomer distribution, researchers can determine the percentage of molecules that have incorporated one, two, three, or more deuterium atoms, thus providing a detailed picture of the labeling pattern and isotopic enrichment. elifesciences.orgelifesciences.org

Table 1: Mass Spectrometry Parameters for Lanosterol Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) | medpace.com |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex QTRAP 5500) | medpace.com |

| MRM Transition (Lanosterol) | m/z 409.43 → 109.1 | medpace.com |

| Internal Standard | 25-hydroxycholesterol-d6 | medpace.com |

| MRM Transition (IS) | m/z 375.6 → 95.1 | medpace.com |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise location of the deuterium atoms within the this compound molecule. While mass spectrometry confirms the mass increase, NMR provides detailed structural information.

¹H NMR (Proton NMR) spectra will show a decrease in the signal intensity or disappearance of signals corresponding to the protons that have been replaced by deuterium. For more complex molecules, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all the proton and carbon signals unequivocally. nih.govmdpi.com

¹³C NMR (Carbon-13 NMR) is also highly informative. The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD group, a quintet for a -CD₂ group, etc.) and an upfield shift in their chemical shift value due to the isotopic effect of deuterium. nih.govresearchgate.net The use of deuterium labeling is a known strategy to aid in the assignment of ¹³C NMR chemical shifts. nih.gov By analyzing these changes in the ¹³C NMR spectrum, the exact sites of deuteration can be pinpointed. rsc.org

Table 2: Key NMR Techniques for this compound Analysis

| NMR Experiment | Purpose | Reference |

|---|---|---|

| ¹H NMR | Detect absence of proton signals at deuterated sites. | researchgate.net |

| ¹³C NMR | Observe isotopic shifts and splitting of carbon signals bonded to deuterium. | nih.govresearchgate.net |

| DEPT | Differentiate between CH, CH₂, and CH₃ groups. | nih.gov |

| COSY | Identify proton-proton couplings for structural connectivity. | nih.govmdpi.com |

| HSQC | Correlate proton and directly attached carbon signals. | nih.gov |

| HMBC | Identify long-range proton-carbon correlations to establish the carbon skeleton. | nih.gov |

| ROESY | Determine through-space proton-proton interactions for stereochemical analysis. | nih.gov |

Advanced Applications of Lanosterol D6 in Sterol Biosynthesis Pathway Elucidation

Tracing Sterol Metabolic Fluxes using Lanosterol-d6

The introduction of this compound into biological systems, such as cell cultures or in vivo models, enables researchers to track its conversion into various downstream sterol intermediates and final products. This acts as a tracer, shedding light on the dynamic flow, or flux, of metabolites through different biosynthetic routes.

The conversion of lanosterol (B1674476) to cholesterol in mammals does not follow a single, linear path but can proceed through two primary routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. frontiersin.orgplos.orgresearchgate.netnih.gov These pathways are distinguished by the timing of the reduction of a double bond in the sterol side chain. nih.govnih.gov In the Bloch pathway, this reduction is the final step, occurring after demethylations, with desmosterol (B1670304) as the immediate precursor to cholesterol. nih.govnih.gov Conversely, the classic K-R pathway proposed an early reduction of the lanosterol side chain, leading to cholesterol via a different set of saturated intermediates. nih.govelifesciences.org

The use of deuterated lanosterol has been instrumental in dissecting the relative contributions of these pathways in various tissues. elifesciences.org By incubating cells with this compound and analyzing the resulting deuterated sterols with liquid chromatography-mass spectrometry (LC-MS/MS), researchers can map the metabolic fate of the labeled precursor. elifesciences.org Studies in human embryonic kidney (HEK-293) cells using d6-lanosterol revealed that the metabolic flux proceeded primarily through Bloch pathway intermediates like follicular fluid meiosis-activating sterol (FF-MAS) and testis-meiosis activating sterol (T-MAS). elifesciences.org This work demonstrated that even in tissues where the K-R pathway was thought to be active, the demethylation of lanosterol often begins before the side-chain is saturated. nih.govelifesciences.org

These tracer studies have led to the characterization of a "modified" Kandutsch-Russell pathway, where the crossover from the Bloch pathway occurs at a later stage, for instance, at the level of zymosterol, rather than at lanosterol itself. elifesciences.orgelifesciences.org The ability to trace the d6 label allows for a precise determination of these crossover points, revealing that pathway utilization is highly specific to cell type and tissue. elifesciences.orgelifesciences.org For example, in mouse testes and adrenal glands, cholesterol synthesis occurs almost exclusively via the Bloch pathway, a finding made possible by stable isotope tracing. elifesciences.orgelifesciences.org

Beyond the two canonical routes to cholesterol, this compound helps to identify and characterize alternative or "shunt" pathways where metabolic intermediates are diverted for other purposes. When the d6 label from lanosterol appears in metabolites that are not part of the established Bloch or K-R pathways, it signals the presence of such a shunt.

Furthermore, in tissues like the testes, a significant portion of the intermediate T-MAS is shunted away from the cholesterol synthesis pathway to form other, as-yet-unidentified sterols. nih.govelifesciences.org Another significant shunt pathway is stimulated when the enzyme lanosterol synthase is inhibited, blocking the canonical pathway and diverting the precursor (S)-2,3-oxidosqualene towards the synthesis of 24(S),25-epoxycholesterol (EPC). nih.gov By using labeled precursors like this compound, researchers can trace and quantify the flux through these less-characterized but functionally important metabolic side routes.

A critical application of this compound is in the precise quantification of de novo sterol synthesis—the rate at which new sterols are produced by an organism or cell. By introducing a known amount of this compound, it can be used as an internal standard for mass spectrometry analysis. uu.nl This allows for the accurate measurement of the concentrations of endogenous, unlabeled sterols in a sample.

The rate of synthesis can be determined by measuring the rate of disappearance of the labeled this compound pool and the rate of appearance of its labeled downstream products over time. elifesciences.org By applying first-order kinetic models to the data gathered from these tracer experiments, absolute rates of synthesis (e.g., in units of ng of sterol per µg of tissue per day) can be calculated for each intermediate in the pathway. nih.govelifesciences.org This quantitative flux analysis provides a dynamic view of metabolic activity, revealing how synthesis rates change in response to different physiological conditions, genetic modifications, or pharmacological interventions. researchgate.net This approach is far more informative than static measurements of sterol concentrations alone.

Enzymatic Activity and Mechanistic Studies with this compound as a Substrate

This compound serves as a powerful probe for investigating the enzymes involved in sterol metabolism. As it is chemically and structurally almost identical to natural lanosterol, it can act as a substrate, allowing researchers to study enzyme mechanisms, specificity, and kinetics in detail.

Characterization of Lanosterol 14α-Demethylase (CYP51A1) Interactions

Lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51A1 gene, is a critical enzyme in the cholesterol synthesis pathway. nih.govwikidoc.org It catalyzes the first and rate-limiting step in the conversion of lanosterol to cholesterol: the oxidative removal of the 14α-methyl group. wikidoc.orgwikipedia.orguniprot.org This reaction is essential for producing all downstream sterols. wikidoc.org

Because this compound is a substrate for CYP51A1, it can be used in enzymatic assays to monitor the enzyme's activity. smolecule.com The conversion of this compound to its demethylated product can be precisely measured by LC-MS, providing a direct readout of enzyme function. This is particularly useful for screening potential inhibitors of CYP51A1, a major target for antifungal drugs and a potential target for cholesterol-lowering therapies. smolecule.commedchemexpress.comresearchgate.net Furthermore, using specifically deuterated substrates can help elucidate enzymatic mechanisms. For example, studies with dihydrolanosterol (B1674475) deuterated at the 14α-methyl position showed no kinetic isotope effect, indicating that the breaking of the C-H bond at this position is not the rate-limiting step in the multi-step demethylation reaction. researchgate.net

CYP51A1 exhibits high substrate specificity. In mammals, its primary natural substrates are lanosterol and 24,25-dihydrolanosterol. nih.govnih.gov this compound is an effective surrogate for lanosterol in studies designed to probe the enzyme's active site and determine its binding affinity.

Techniques such as surface plasmon resonance (SPR) can be used to measure the binding and dissociation of ligands to the enzyme in real-time. Studies using this method have determined the kinetic and equilibrium parameters for the interaction between CYP51A1 and its natural substrate, lanosterol. mdpi.com These experiments provide quantitative data on the strength and speed of the enzyme-substrate interaction. Molecular modeling based on these interactions has identified key amino acid residues within the CYP51A1 active site (such as Y137, F145, and R388) that are crucial for the stable binding of the steroid ligand. nih.gov

The data below, derived from SPR analysis, quantifies the interaction between human CYP51A1 and its natural substrate, lanosterol.

| Parameter | Value | Description |

|---|---|---|

| Association Rate Constant (ka) | 1.1 x 103 M-1s-1 | The rate at which the enzyme and substrate form a complex. |

| Dissociation Rate Constant (kd) | 2.6 x 10-3 s-1 | The rate at which the enzyme-substrate complex falls apart. |

| Equilibrium Dissociation Constant (Kd) | 2.4 µM | A measure of binding affinity; lower values indicate a stronger interaction. |

This detailed kinetic information, obtainable through experiments utilizing substrates like lanosterol and its deuterated analogs, is fundamental to understanding the enzyme's catalytic mechanism and for the rational design of targeted therapeutic agents. mdpi.com

Processivity of Multi-Step Demethylation Reactions Catalyzed by CYP51A1

The demethylation of lanosterol by CYP51A1 is a highly processive reaction, meaning the enzyme tends to complete all three oxidative steps on a single substrate molecule before releasing the product. nih.gov This efficiency ensures the smooth conversion of lanosterol to its demethylated successor. nih.gov Studies using deuterated analogs of lanosterol have helped to confirm this processivity. By tracking the conversion of the labeled substrate, researchers can observe the rapid succession of the three demethylation steps without the significant release of intermediate products. nih.gov This high degree of processivity is biologically significant as it drives the reaction to completion, preventing the accumulation of potentially disruptive intermediates and ensuring a steady supply of molecules for the downstream stages of cholesterol synthesis. nih.gov

Investigation of Lanosterol Synthase (LSS) Activity

Lanosterol synthase (LSS) is the enzyme responsible for the cyclization of (S)-2,3-oxidosqualene to form lanosterol, the first sterol in the cholesterol biosynthesis pathway. uniprot.orgmedchemexpress.com While direct studies using this compound to investigate LSS activity are less common, as LSS produces lanosterol rather than consuming it, the use of deuterated precursors and the analysis of the resulting labeled lanosterol are crucial. For instance, the use of deuterated water allows for the measurement of the rate of lanosterol synthesis. nih.gov Furthermore, inhibitors of LSS can divert the metabolic flux towards alternative pathways, and the production of downstream metabolites can be traced using labeled precursors. nih.gov

Roles of Other Cholesterol Biosynthesis Enzymes (e.g., DHCR24, SC5D) in Sterol Flux

The cholesterol biosynthesis pathway is not a single linear route but a network of intersecting pathways. acs.org Key enzymes such as 24-dehydrocholesterol reductase (DHCR24) and sterol-C5-desaturase (SC5D) play crucial roles in directing the flow of intermediates. elifesciences.orgnih.gov this compound has proven invaluable in mapping these metabolic crossroads.

Identification and Quantification of Sterol Intermediates and Metabolites

The use of deuterated standards, including this compound, is fundamental for the accurate identification and quantification of sterol intermediates and metabolites in biological samples. nih.govuu.nl These labeled compounds serve as internal standards in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov

By adding a known amount of this compound to a sample, researchers can correct for variations in extraction efficiency and ionization response, allowing for precise measurement of the endogenous, non-labeled lanosterol and other related sterols. nih.gov This approach has been successfully applied to analyze a wide range of sterols in human plasma and cultured cells. nih.govresearchgate.net For example, a validated LC-MS method utilizes this compound for the quantification of several cholesterol precursors, enabling the study of inherited metabolic disorders related to cholesterol synthesis. uu.nl

Table 1: Key Enzymes in the Cholesterol Biosynthesis Pathway and their Substrates

| Enzyme | Abbreviation | Substrate(s) |

|---|---|---|

| Lanosterol 14α-demethylase | CYP51A1 | Lanosterol, 24,25-Dihydrolanosterol |

| Lanosterol synthase | LSS | (S)-2,3-Oxidosqualene |

| 24-dehydrocholesterol reductase | DHCR24 | Desmosterol, Zymosterol |

| Sterol-C5-desaturase | SC5D | Lathosterol |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 24,25-Dihydrolanosterol |

| 7-dehydrocholesterol (B119134) |

| Cholesterol |

| Desmosterol |

| Lathosterol |

| Lanosterol |

| This compound |

| Zymosterol |

| Zymostenol |

| (4β,5α)-4,4-dimethyl-cholestra-8,14,24-trien-3-ol (FF-MAS) |

Investigations of Lanosterol D6 in Cellular and Biological Systems Preclinical Focus

Modulation of Cellular Lipid Homeostasis by Lanosterol (B1674476) and its Deuterated Forms

The introduction of deuterium-labeled lanosterol analogs, such as 24,25-dihydrolanosterol-d6, has provided a valuable tool for tracing the metabolic fate of lanosterol and understanding its influence on the composition of intracellular sterol pools. In cellular models where specific enzymes in the cholesterol biosynthesis pathway are knocked out, such as CYP51, the conversion of lanosterol to cholesterol is halted. This leads to an accumulation of lanosterol and its derivatives.

Table 1: Impact of Deuterated Lanosterol on Cellular Sterol Composition

| Cell Model | Deuterated Compound | Key Enzyme Knockout | Observed Effect on Sterol Pool |

|---|---|---|---|

| HepG2 Cells | 24,25-dihydrothis compound | CYP51 | Accumulation of 24,25-dihydrothis compound; cessation of de novo cholesterol synthesis. nih.gov |

Regulation of Cholesterol-Related Regulatory Elements

The sterol regulatory element-binding proteins (SREBPs) are key transcription factors that govern the expression of genes involved in cholesterol and fatty acid biosynthesis. The activity of SREBPs is tightly regulated by cellular sterol levels. While direct studies on this compound are limited, research on lanosterol and its metabolites provides insights into the regulation of these pathways.

In CYP51 knockout cells, the accumulation of 24,25-dihydrothis compound is associated with significant changes in gene expression profiles. These changes suggest an influence on cholesterol-related regulatory elements. Although SREBP activity is primarily sensitive to cholesterol levels in vertebrates, the buildup of lanosterol precursors can indirectly modulate these pathways. For instance, the altered sterol composition in CYP51 knockout cells leads to downstream effects on signaling pathways that can, in turn, influence the activity of transcription factors regulating lipid metabolism. nih.gov The precise mechanisms by which accumulated deuterated lanosterol analogs interact with and modulate the SREBP pathway are an area of ongoing investigation.

Insights into Protein Interactions and Cellular Function with Deuterated Lanosterol

The interaction of sterols with various proteins is crucial for their function and for cellular signaling. While specific protein interactions of this compound have not been extensively characterized, studies on lanosterol and its deuterated metabolites in genetically modified cells offer some clues. In CYP51 knockout cells where 24,25-dihydrothis compound accumulates, there is evidence of altered activity of the transcription factor LEF1. nih.gov This suggests a potential interaction between the accumulated sterol intermediate and the signaling pathways that regulate LEF1 activity, such as the WNT signaling pathway. nih.gov

The physical properties of lanosterol, which differ from cholesterol, may also influence its interactions with membrane proteins. The presence of three additional methyl groups in lanosterol compared to cholesterol alters its shape and flexibility, which can affect how it packs within the membrane and interacts with transmembrane domains of receptors and other membrane-associated proteins. However, direct binding studies of this compound with specific membrane receptors or cytoskeletal proteins are not yet available.

The accumulation of deuterated lanosterol intermediates has been shown to modulate several key cellular signaling pathways. In studies with CYP51 knockout cells, the buildup of 24,25-dihydrothis compound was linked to alterations in the NFKB, PI3K/Akt, and WNT signaling pathways. nih.gov These pathways are fundamental to a wide range of cellular processes, including inflammation, cell growth, proliferation, and survival.

The modulation of these pathways by a deuterated lanosterol analog highlights the bioactive nature of cholesterol precursors and suggests that they are not merely inert intermediates. The specific mechanisms by which 24,25-dihydrothis compound influences these signaling cascades are likely complex and may involve direct interactions with signaling proteins or indirect effects through changes in membrane properties.

Table 2: Modulation of Cellular Signaling by a Deuterated Lanosterol Analog

| Deuterated Compound | Cell Model | Affected Signaling Pathways |

|---|---|---|

| 24,25-dihydrothis compound | HepG2 CYP51 Knockout Cells | NFKB, PI3K/Akt, WNT nih.gov |

Mechanistic Studies in Disease Models (Preclinical andIn Vitro/In Vivo)

The therapeutic potential of lanosterol has been investigated in preclinical models of cataracts. Cataracts are characterized by the aggregation of crystallin proteins in the lens, leading to opacity. Studies in animal models, including dogs and rabbits with cataracts, have suggested that lanosterol can reduce cataract severity and improve lens transparency. researchgate.net The proposed mechanism is that lanosterol can bind to and solubilize these protein aggregates.

In vitro models using patient-derived induced pluripotent stem cells (iPSCs) to create lentoid bodies with congenital cataract mutations have also been developed. arvojournals.org These models have shown that lanosterol treatment can reverse the opacity of these lentoid bodies by reducing crystallin aggregation. arvojournals.org The application of this compound in these human-relevant in vitro systems could offer more precise insights into its therapeutic potential and mechanism.

Table 3: Preclinical and In Vitro Studies of Lanosterol in Cataract Models

| Model System | Form of Lanosterol Used | Key Findings |

|---|---|---|

| Dog and Rabbit Models | Lanosterol | Reduced cataract severity and increased lens transparency. researchgate.net |

| Human iPSC-derived Lentoid Bodies | Lanosterol | Reversed opacity by decreasing crystallin protein aggregation. arvojournals.org |

Neurodegenerative Disorders

Huntington's disease (HD) is a neurodegenerative disorder linked to disruptions in the synthesis of nerve and glial cells, a process in which cholesterol plays a vital role. semanticscholar.org Research in various HD models has revealed a significant dysregulation of cholesterol metabolism, particularly a diminished biosynthesis of cholesterol and its precursors. semanticscholar.orgnih.gov Studies on rodent models and patient plasma samples have indicated a general downregulation of the cholesterol biosynthesis pathway, with markedly decreased levels of sterols such as lanosterol and lathosterol. nih.govyoutube.com This impairment is thought to be connected to the mutant huntingtin protein (muHTT), which adversely affects key transcription factors that control the expression of genes in the cholesterol pathway. semanticscholar.orgyoutube.com

Given that approximately 25% of the body's total cholesterol is located in the brain, where it is essential for synaptogenesis and efficient synaptic transmission, restoring this metabolic balance is a key therapeutic goal. semanticscholar.org Preclinical studies have explored the potential of lanosterol as an intervention. In primary cultures of striatal neurons expressing the mutant huntingtin protein, the addition of cholesterol precursors, including lanosterol, has been shown to be neuroprotective. nih.gov A research protocol has been developed to infuse lanosterol directly into the R6/2 mouse model of HD to assess its ability to restore cholesterol homeostasis and ameliorate motor and cognitive deficits. semanticscholar.org

In this context, this compound serves as a critical research tool. The use of stable isotope-labeled compounds like this compound allows for precise tracing and quantification in metabolic studies. For instance, targeted gas chromatography-mass spectrometry (GC-MS/MS) analysis has been employed to measure sterol levels, including this compound, in the R6/1 mouse model of HD, providing detailed insights into the specific metabolic disruptions occurring in the disease state. nih.gov This enables researchers to track the fate of exogenously supplied lanosterol and understand how it is metabolized within the altered biochemical environment of HD, paving the way for targeted therapeutic strategies.

Table 1: Key Findings on Sterol Metabolism in Huntington's Disease Models

| Finding | Model System | Implication | Reference |

|---|---|---|---|

| Decreased levels of lanosterol and lathosterol | Rodent models and patient plasma | Indicates global downregulation of the cholesterol biosynthesis pathway. | nih.govyoutube.com |

| Neuroprotective effect of lanosterol addition | Primary cultures of striatal neurons with mHTT | Suggests that replenishing cholesterol precursors can be beneficial. | nih.gov |

| Proposed lanosterol infusion to restore homeostasis | R6/2 mouse model | Aims to test the therapeutic potential of restoring cholesterol precursors in vivo. | semanticscholar.org |

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons, a process in which mitochondrial dysfunction is a key contributing factor. nih.govmdpi.comavantiresearch.com Emerging evidence has linked alterations in sterol homeostasis to PD pathogenesis. nih.govavantiresearch.com In a toxin-induced mouse model of PD, levels of lanosterol were found to be specifically and significantly reduced by approximately 50% in the nigrostriatal regions, pointing to altered lanosterol metabolism during disease progression. nih.govmdpi.comavantiresearch.com

Remarkably, the exogenous application of lanosterol demonstrated a significant neuroprotective effect, rescuing dopaminergic neurons from toxin-induced cell death in culture. nih.govmdpi.com The mechanism behind this protection appears to be directly related to mitochondria. Further investigation revealed that in dopaminergic neurons exposed to the toxin, lanosterol synthase, the enzyme responsible for producing lanosterol, redistributes from the endoplasmic reticulum to the mitochondria. nih.govavantiresearch.com This suggests a direct role for lanosterol in regulating mitochondrial function under cellular stress. nih.govavantiresearch.com

Consistent with this, lanosterol was found to induce mild depolarization of the mitochondrial membrane, an effect associated with mitochondrial uncoupling. nih.govmdpi.com This controlled uncoupling can be a protective mechanism, reducing the production of reactive oxygen species. Furthermore, lanosterol treatment was shown to promote autophagy, the cellular process for clearing damaged organelles, including dysfunctional mitochondria (mitophagy). nih.govmdpi.com The enhancement of autophagy is a recognized neuroprotective strategy in various PD models. nih.govnih.govfrontiersin.org this compound is an invaluable tool for these investigations, allowing researchers to trace the uptake, subcellular localization (e.g., into mitochondrial membranes), and metabolic fate of lanosterol as it exerts these protective effects on mitochondrial function and cellular cleaning processes.

Cancer Research: Glioma Stem-like Cells and Sterol Metabolic Vulnerabilities

Glioblastoma (GBM), an aggressive brain cancer, relies on de novo cholesterol synthesis because lipoproteins cannot cross the blood-brain barrier. guidetopharmacology.org This dependency creates a metabolic vulnerability that can be exploited for therapeutic purposes. Glioma stem-like cells (GSCs), which drive tumor growth and recurrence, are particularly sensitive to disruptions in cholesterol homeostasis. guidetopharmacology.orgmdpi.com Enzymes within the cholesterol synthesis pathway, including lanosterol synthase (LSS), have been identified as critical for the survival and enrichment of GSCs. nih.gov

A promising therapeutic strategy involves the inhibition of LSS. guidetopharmacology.orgnih.govwuxibiology.com LSS inhibitors block the canonical cholesterol synthesis pathway, diverting the metabolic flux away from lanosterol and cholesterol production and into a "shunt" pathway that culminates in the synthesis of 24(S),25-epoxycholesterol (EPC). guidetopharmacology.orgmdpi.comnih.govwuxibiology.com The resulting accumulation of EPC and depletion of cellular cholesterol are both necessary and sufficient to block the growth of mouse and human GSCs. guidetopharmacology.orgwuxibiology.com

Isotopically labeled compounds are crucial for elucidating these complex metabolic pathways. In studies investigating LSS inhibitors, deuterated precursors such as d6-epoxy-lanosterol (d6-EPL) have been used to measure the production of deuterated EPC (d6-EPC). guidetopharmacology.org This allows for precise tracking of the metabolic shunt activity following drug treatment. This compound can be similarly used to trace the flow of metabolites through the sterol pathway, confirming target engagement of LSS inhibitors and quantifying the diversion of sterol flux towards the anti-proliferative EPC shunt pathway in preclinical GBM models.

Ocular Health: Protein Aggregation and Lens Transparency (Focus on Mechanistic Dissolution)

Cataracts, the leading cause of blindness globally, are characterized by the aggregation of crystallin proteins within the eye's lens, leading to opacification. nih.govnih.govucsd.edu A potential non-surgical strategy for cataract treatment focuses on dissolving these protein aggregates. ucsd.edu Lanosterol, an amphipathic molecule naturally enriched in the lens, has been identified as a key factor in preventing this aggregation. nih.govnih.gov Genetic studies have linked homozygous missense mutations in the gene for lanosterol synthase (LSS) to congenital cataracts, reinforcing the importance of this sterol in maintaining lens transparency. nih.govucsd.edu

Preclinical studies have demonstrated that lanosterol can reverse protein aggregation and improve lens clarity. nih.govnih.gov In vitro experiments using dissected rabbit cataractous lenses showed that treatment with lanosterol could reduce cataract severity and increase transparency. nih.govucsd.edunih.gov Similar positive outcomes were observed in an in vivo canine model. nih.govucsd.edu Mechanistically, lanosterol appears to work by preventing the aggregation of various crystallin proteins, including α-, β-, and γ-crystallins. ucsd.edumdpi.com It is suggested that lanosterol may directly interact with these proteins, possibly by binding to hydrophobic interfaces to disrupt and dissolve pre-formed aggregates. nih.gov

While promising, some genetic association studies have not found a definitive link between lanosterol and cataract risk, suggesting the mechanism may be complex and that lanosterol derivatives might offer better clinical applicability due to solubility issues. frontiersin.org In this area of research, this compound can be used as a probe in biophysical and mechanistic studies. For example, it can be used in quantitative mass spectrometry-based assays to determine the binding affinity and stoichiometry of the lanosterol-crystallin interaction, helping to elucidate the precise molecular mechanism by which it dissolves protein aggregates and restores lens transparency.

Table 2: Summary of Lanosterol's Effect on Cataract Models

| Model System | Treatment/Observation | Outcome | Reference |

|---|---|---|---|

| Human Families | Homozygous LSS missense mutations | Associated with extensive congenital cataracts. | nih.govucsd.edu |

| In vitro cell transfection | Treatment with lanosterol | Decreased pre-formed aggregates of mutant crystallins. | nih.govucsd.edu |

| Dissected rabbit lenses (in vitro) | Culture with lanosterol | Reduced cataract severity and increased transparency. | nih.govnih.gov |

| Canine model (in vivo) | Treatment with lanosterol | Reduced cataract severity. | nih.govucsd.edu |

Liver Metabolism and Associated Pathologies in Experimental Models

The liver is the primary site of cholesterol biosynthesis, placing lanosterol and its metabolic pathway at the center of hepatic health. semanticscholar.orgnih.gov Dysregulation of this pathway is implicated in several liver pathologies. Preclinical models are essential for investigating these mechanisms. For instance, in mouse models, the chronic repression of lanosterol 14α-demethylase (CYP51), the enzyme that metabolizes lanosterol, leads to a significant accumulation of its substrates, lanosterol and dihydrolanosterol (B1674475). mdpi.com This chronic metabolic disruption was shown to predispose aging female mice to hepatocellular carcinoma, highlighting a direct link between lanosterol metabolism and liver cancer. mdpi.com

In the context of metabolic-associated steatotic liver disease (MASLD), lanosterol plays a regulatory role. It facilitates the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, as part of a negative feedback loop. nih.gov This regulatory process is often perturbed in MASLD. nih.gov Furthermore, studies using the human liver cancer cell line HepG2 have shown that knocking down lanosterol synthase (LSS) reduces malignant characteristics, including cell growth and migration, and promotes apoptosis. nih.gov

The health of mitochondria is also closely tied to hepatic sterol metabolism. Research using HepG2 cells has shown that dysfunction of the mitochondrial respiratory chain leads to a significant reduction in the intracellular levels of lanosterol and other downstream sterols. nih.gov This demonstrates that proper mitochondrial function is a prerequisite for normal cholesterol biosynthesis in liver cells. nih.gov In these experimental models of liver disease, this compound is a vital tracer for metabolic flux analysis. It allows researchers to quantitatively track the conversion of lanosterol through its subsequent metabolic steps, identifying specific enzymatic bottlenecks or shunts associated with pathologies like MASLD, fibrosis, and hepatocellular carcinoma. nih.govwuxibiology.commdpi.com

Influence on Mitochondrial Dynamics and Cellular Bioenergetics

Mitochondria are central hubs for cellular bioenergetics, and their function is intricately linked to the cell's metabolic state, including sterol biosynthesis. plos.org Research has uncovered a direct and bidirectional relationship between lanosterol and mitochondrial activity. In preclinical models of Parkinson's disease, lanosterol was found to directly influence cellular bioenergetics by inducing mild mitochondrial depolarization, or uncoupling. nih.govavantiresearch.com This action can be cytoprotective by reducing oxidative stress.

Conversely, the synthesis of lanosterol is highly dependent on mitochondrial health. Studies in human fibroblasts and HepG2 liver cells have demonstrated that inhibiting the mitochondrial respiratory chain significantly lowers the abundance of lanosterol and downstream sterols. nih.gov This indicates that a steady output from the mevalonate pathway requires functional mitochondria, establishing a clear link between cellular bioenergetics and sterol availability. nih.gov

Mitochondrial function is inseparable from its structure, which is controlled by a balance of fusion and fission events known as mitochondrial dynamics. nih.gov While direct evidence of lanosterol modulating fusion or fission proteins is still emerging, the strong functional link is highly suggestive of such a role. For example, in HepG2 cells, the knockdown of lanosterol synthase triggered the mitochondrial apoptotic pathway, a process intimately regulated by mitochondrial dynamics. nih.govnih.gov Given these connections, this compound can be employed as a tool to explore this axis further. By tracing the incorporation of this compound into mitochondrial membranes, researchers can investigate subsequent changes in respiratory efficiency, membrane potential, and shifts in mitochondrial morphology, providing deeper insight into how this key sterol influences the critical interplay between mitochondrial dynamics and cellular energy production.

Advanced Analytical Methodologies Employing Lanosterol D6 As an Internal Standard and Tracer

Mass Spectrometry-Based Lipidomics and Sterolomics

Mass spectrometry (MS) is a cornerstone of lipidomics and sterolomics, providing high sensitivity and structural characterization of lipid molecules. creative-proteomics.comnih.gov The use of stable isotope-labeled internal standards like lanosterol-d6 is crucial for accurate quantification in these complex analyses. medchemexpress.com

Quantitative Analysis of Endogenous and Labeled Sterol Metabolites

This compound serves as a robust internal standard for the quantification of endogenous lanosterol (B1674476) and other sterol metabolites by correcting for variations during sample preparation and analysis. sigmaaldrich.comlipidmaps.org In these methods, a known amount of this compound is added to a biological sample at the beginning of the extraction process. lipidmaps.org The ratio of the endogenous analyte to the deuterated standard is then measured by mass spectrometry, allowing for precise quantification that accounts for procedural losses. lipidmaps.org

For example, in studies involving the analysis of sterol biosynthesis, this compound can be added to cell cultures. nih.gov The subsequent measurement of deuterium-labeled downstream metabolites, such as 24,25-dihydrothis compound, provides a direct assessment of the flux through specific metabolic pathways. nih.gov This stable isotope dilution technique is fundamental for achieving absolute quantification of sterols. purdue.edu

Table 1: Representative MRM Transitions for Sterol Analysis using this compound as an Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

| Lanosterol | 409.4 | 109.1 | Quantification of endogenous lanosterol | medpace.comnih.gov |

| Lathosterol | 369.3 | 161.1 | Cholesterol biosynthesis marker | medpace.com |

| Desmosterol (B1670304) | 367.4 | 147.1 | Cholesterol precursor analysis | medpace.com |

| This compound | 415.4 | 115.1 | Internal Standard | medpace.com |

This table is interactive. Click on the headers to sort the data.

Development of High-Throughput Lipid Extraction and Analysis Methods for Biological Matrices

The demand for analyzing large numbers of biological samples has driven the development of high-throughput extraction and analysis methods. nih.gov Traditional methods like the Folch or Bligh-Dyer extractions, while effective, can be time-consuming. nih.govresearchgate.net Newer methods often utilize 96-well plates for sample processing, significantly increasing throughput. nih.gov

One improved high-throughput method combines methyl-tert-butyl ether (MTBE) extraction with mechanical homogenization using ceramic beads, which has been shown to be as effective as traditional methods but with reduced sample handling time. nih.govresearchgate.net In these high-throughput workflows, the inclusion of internal standards like this compound at the initial extraction step is critical for ensuring data quality and comparability across a large number of samples. researchgate.netscribd.com These methods often involve a simple protein precipitation step followed by liquid-liquid extraction. mdpi.comunimi.it

Application in Complex Biological Matrices (e.g., Plasma, Tissues, Cell Lines)

This compound is routinely used for sterol quantification in a variety of complex biological matrices, including plasma, tissues (such as brain and liver), and cell lines. nih.govpurdue.edunih.govunimi.itnih.gov The analysis of sterols in these matrices is essential for understanding their roles in health and disease. open.ac.uk

For instance, in human plasma, methods have been developed to extract and analyze a wide range of sterols and their metabolites, with deuterated standards like this compound being key to accurate quantification. researchgate.net These methods often involve an initial lipid extraction, followed by saponification to release esterified sterols, and a solid-phase extraction (SPE) step to isolate the sterol fraction before analysis by LC-MS. unimi.itresearchgate.net In brain tissue analysis, which is rich in cholesterol, accurate measurement of cholesterol precursors like lanosterol is crucial for studying neurodegenerative diseases. unimi.it Similarly, in cell culture experiments, this compound is used to trace the metabolic fate of lanosterol and quantify its conversion to other sterols. nih.gov

Integration with Other Analytical Techniques (e.g., HPLC, GC) for Comprehensive Sterol Profiling

For comprehensive sterol profiling, mass spectrometry is often coupled with chromatographic separation techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.netopen.ac.ukaocs.org This hyphenation allows for the separation of complex mixtures of sterols before their detection and quantification by MS. open.ac.uk

HPLC-MS is widely used for the analysis of sterols as it often does not require derivatization, simplifying sample preparation. nih.govresearchgate.netresearchgate.netnih.gov Reverse-phase columns, such as C18 or pentafluorophenyl (PFP) stationary phases, are commonly employed to separate structurally similar sterols. lipidmaps.orgnih.govresearchgate.netnih.gov The use of this compound as an internal standard in these methods corrects for any variability in retention time and ionization efficiency. medpace.com

GC-MS is another powerful technique for sterol analysis, known for its high chromatographic resolution. nih.govaocs.org For GC analysis, sterols are typically derivatized to increase their volatility, for example, by converting them into trimethylsilyl (B98337) (TMS) ethers. nih.govaocs.org this compound is also used as an internal standard in GC-MS methods to quantify lanosterol and other related compounds. sigmaaldrich.com

Table 2: Chromatographic Techniques Combined with Mass Spectrometry for Sterol Analysis

| Technique | Common Column Type | Derivatization Required? | Key Advantage | Reference |

| HPLC-MS | C18, PFP | Generally No | Suitable for a wide range of sterols without derivatization | lipidmaps.orgnih.govresearchgate.netnih.gov |

| GC-MS | Capillary (e.g., BPX5) | Yes (e.g., silylation) | High chromatographic resolution for isomers | sigmaaldrich.comnih.govaocs.org |

This table is interactive. Click on the headers to sort the data.

Isotope Ratio Mass Spectrometry for Fractional Isotope Incorporation Studies

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the ratio of stable isotopes in a sample. fmach.itwvu.edu In the context of sterol metabolism, IRMS can be used in tracer studies to determine the fractional incorporation of labeled precursors into newly synthesized molecules.

Future Directions and Emerging Research Avenues for Lanosterol D6

Development of Novel Site-Specific Deuterated Analogues for Targeted Research Questions

The synthesis of deuterated sterols, including lanosterol (B1674476), is evolving from uniform labeling to precise, site-specific incorporation of deuterium (B1214612) atoms. arkat-usa.orgrsc.org This strategic placement allows researchers to ask highly targeted questions about reaction mechanisms and the specific roles of different parts of the sterol molecule. researchgate.net For instance, the oxidation of the C-3 alcohol to a ketone enables base-catalyzed hydrogen-deuterium exchange at the C-2 and C-4 positions. arkat-usa.org However, achieving site-specific and stereoselective deuterium incorporation in other parts of the sterol's hydrocarbon framework, particularly the C- and D-rings, remains a significant synthetic challenge. arkat-usa.org

Advancements in both chemical synthesis and biosynthetic approaches using engineered microorganisms are paving the way for a new generation of deuterated sterol probes. arkat-usa.orgrsc.org Engineered yeast strains, for example, can be grown in heavy water (D₂O) with a protiated carbon source to produce deuterated sterols. rsc.organsto.gov.au Subsequent analysis using techniques like ¹³C{¹H,²H} NMR allows for the determination of site-specific deuteration levels, providing insight into the biosynthetic transformations from precursors like squalene (B77637) to lanosterol and finally to cholesterol. rsc.orgrsc.org These novel analogues are critical for investigating kinetic isotope effects, tracing the fate of specific hydrogen atoms in enzymatic reactions, and understanding how different molecular regions interact with membrane proteins. arkat-usa.orgresearchgate.net

| Deuterated Analogue Example | Research Application | Key Findings/Rationale | Citation(s) |

| Ring-Deuterated Sterols (e.g., D5- or D6-cholesterol) | Tracing sterol backbone conversion | Used to demonstrate that the entire cholesterol ring structure is incorporated into solanidine (B192412) glycoalkaloids (SGAs) in plants. | researchgate.net |

| Side-Chain Deuterated Sterols (e.g., D7-cholesterol) | Investigating side-chain modifications | Feeding experiments showed that two deuterium atoms were lost from the side chain during the formation of the nitrogen-containing ring system in SGAs, elucidating a key part of the biosynthetic pathway. | researchgate.net |

| (6β-²H)- and (6α-²H)-cholest-4-en-3-one | Probing stereospecificity of enzymatic/chemical reactions | Reaction with palladium(II) chloride resulted in the highly stereoselective loss of the 6β deuterium, revealing mechanistic details of the reaction. | researchgate.net |

| Uniformly Deuterated Sterols (from engineered yeast) | Neutron scattering, NMR, and bioanalysis studies | Enables the study of lipid assemblies and membrane properties, crucial for developing technologies like lipid nanoparticles (LNPs) for mRNA delivery. | rsc.organsto.gov.au |

Application in High-Resolution Spatial Lipidomics to Map Sterol Distribution

Spatial lipidomics, which maps the distribution of lipids directly in tissue sections, is a powerful tool for understanding the complex organization of biological systems. pnas.orgnih.gov Techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) allow for the simultaneous mapping of numerous lipid species. nih.govnih.gov However, sterols like cholesterol and its precursors are notoriously difficult to analyze with these methods due to their poor ionization. pnas.org

Future applications will see Lanosterol-d6 and other deuterated sterols used as essential internal standards to overcome these challenges. By adding a known quantity of the deuterated standard to the tissue or matrix, it becomes possible to accurately quantify the endogenous, non-deuterated sterols and map their precise locations. researchgate.net Advanced methods are being developed to enhance the detection of sterols, such as on-tissue chemical derivatization. For example, reacting oxo-containing sterols with reagents like Girard P hydrazine (B178648) makes them more readily detectable by mass spectrometry. pnas.org Combining these derivatization strategies with the use of deuterated standards like this compound will enable high-resolution, quantitative imaging of sterol metabolism in complex tissues like the brain, revealing region-specific metabolic pathways in health and disease. pnas.org

| Technique | Principle | Application in Sterol Analysis | Advantage for use with this compound |

| MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) | A laser desorbs and ionizes molecules from a matrix-coated tissue section, generating a mass spectrum for each spatial pixel. | Used to map the distribution of various lipids in tissues like the brain and joints. nih.govnih.gov Poor ionization of native sterols is a major limitation. | Serves as an ideal internal standard for relative and absolute quantification, correcting for ionization suppression and enabling accurate mapping of endogenous lanosterol. |

| DESI-MSI (Desorption Electrospray Ionization Mass Spectrometry Imaging) | A charged solvent spray desorbs and ionizes molecules from the tissue surface without requiring a matrix. | Enables direct tissue analysis with no sample preparation. pnas.orgcreative-proteomics.com | Provides a complementary method for spatial mapping where this compound can be used as a standard to validate findings from other MSI techniques. |

| On-Tissue Derivatization + LC-MS | Chemical reagents are applied to the tissue to modify target analytes (e.g., sterols) to enhance their ionization and chromatographic properties before analysis. | Significantly improves the detection and imaging of low-abundance and difficult-to-ionize sterols by creating charged derivatives. pnas.org | Allows for precise quantification of derivatized lanosterol by comparing its signal to the signal of the identically derivatized this compound standard. |

Advanced Computational Modeling of Metabolic Networks using Isotopic Data from this compound Tracing

Computational modeling has become an indispensable tool for understanding the dynamics of complex biological systems like cholesterol metabolism. nih.govcambridge.org These mathematical models can simulate how metabolic networks respond to various perturbations, but their predictive power is critically dependent on the quality of the experimental data used to build and validate them. nih.govresearchgate.net

Isotopic tracers provide exactly the kind of quantitative data needed to refine these models. rug.nlbiorxiv.org By introducing this compound into a biological system (such as cell culture), researchers can trace the movement of the deuterium label through the entire sterol biosynthetic pathway. High-resolution mass spectrometry can then measure the rate of appearance of the label in downstream metabolites. biorxiv.org This information, known as metabolic flux analysis (MFA), provides direct, quantitative measurements of the reaction rates throughout the network. biorxiv.orgosti.gov Feeding this isotopic data from this compound tracing into advanced computational models allows for the construction of highly accurate simulations of metabolic networks, enabling researchers to predict metabolic responses and identify key regulatory nodes in silico. nih.gov

| Data Type from this compound Tracing | Relevance to Computational Modeling | Example Model Application | Citation(s) |

| Flux Rates | Provides quantitative data on the speed of specific enzymatic reactions in the sterol pathway. | Used in Metabolic Flux Analysis (MFA) to define the parameters of kinetic models, allowing for prediction of how the network will respond to genetic or environmental changes. | biorxiv.orgnih.gov |

| Pool Sizes of Intermediates | Measures the concentration of downstream metabolites derived from the tracer. | Helps to validate stoichiometric models and understand how metabolite pools are regulated under different conditions. | nih.govresearchgate.net |

| Isotopologue Distribution | Determines the pattern of deuterium labeling in product molecules. | Offers detailed insights into pathway topology, including the convergence of different metabolic routes and the contribution of various precursors. | biorxiv.orgosti.gov |

| Turnover Rates | Measures how quickly sterols and their intermediates are synthesized and degraded. | Essential for building dynamic models of cholesterol homeostasis that can simulate changes over time, such as those associated with aging or disease progression. | nih.govcambridge.org |

Elucidating Uncharacterized Enzymatic Transformations and Metabolic Shunts involving this compound

While the main pathway of cholesterol biosynthesis is well-documented, many alternative routes, or "metabolic shunts," and the enzymes that catalyze them remain poorly understood. tdl.orgresearchgate.net These shunts may become important under specific physiological or pathological conditions. The use of deuterated substrates is a powerful strategy for discovering these novel pathways. researchgate.net

The kinetic isotope effect associated with the C-D bond being stronger than the C-H bond can cause a slowdown in reactions where C-H bond cleavage is the rate-limiting step. This can lead to the accumulation of upstream intermediates or the rerouting of the substrate through alternative enzymatic transformations—a phenomenon known as metabolic shunting. researchgate.net By using this compound as a substrate and analyzing the full spectrum of resulting deuterated metabolites with mass spectrometry, researchers can identify unexpected products. nih.gov These novel metabolites serve as direct evidence of previously uncharacterized enzymatic reactions or metabolic shunts. This approach was used to identify intermediates in lanosterol demethylation by interrupting the process, a task made more precise by using a labeled substrate. nih.gov This avenue of research promises to expand our map of sterol metabolism and uncover new targets for therapeutic intervention.

| Research Area | Approach using this compound | Potential Discovery | Citation(s) |

| Identification of Demethylation Intermediates | Use this compound as a substrate for cytochrome P450 enzymes (e.g., CYP51A1) and analyze all deuterated products. | Characterization of transient or low-abundance oxygenated intermediates in the multi-step demethylation of lanosterol. | nih.govsmolecule.com |

| Discovery of Novel Metabolic Shunts | Leverage the kinetic isotope effect to induce metabolic shunting and identify the resulting alternative metabolites. | Uncover alternative metabolic pathways that may be active in disease states or in response to drug treatment. | tdl.orgresearchgate.net |

| Characterization of Off-Target Enzyme Activity | Incubate this compound with various cellular fractions or purified enzymes not traditionally associated with sterol synthesis. | Identify enzymes that can promiscuously act on lanosterol, revealing new connections between metabolic networks. | researchgate.net |

| Elucidation of Sterol Degradation/Modification Pathways | Trace the fate of the deuterium label from this compound over long time courses to identify terminal or modified products beyond known biosynthetic pathways. | Discover novel catabolic pathways or modifications (e.g., hydroxylation, side-chain cleavage) of lanosterol. | pnas.orgmdpi.com |

Q & A

Q. Tables for Quick Reference

| Analytical Technique | Key Parameters | Validation Metrics | Reference |

|---|---|---|---|

| LC-MS/MS | MRM transitions, collision energy | LOD (0.1 ng/mL), accuracy (±15%) | |

| GC-MS | Derivatization efficiency, column type | Intraday precision (RSD < 5%) | |

| NMR | H decoupling, solvent suppression | Isotopic purity (>98%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.